molecular formula C5H7NOS B14751420 2-Oxobutyl thiocyanate CAS No. 3028-74-8

2-Oxobutyl thiocyanate

Cat. No.: B14751420
CAS No.: 3028-74-8
M. Wt: 129.18 g/mol
InChI Key: AHYYPNLJUCFULZ-UHFFFAOYSA-N
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Description

Overview of the Thiocyanate (B1210189) Functional Group in Contemporary Organic Synthesis

Organic thiocyanates are compounds characterized by the RSCN structure, where an organic group is attached to a sulfur atom, which in turn is triple-bonded to a nitrogen atom. molbase.com This functional group is prized for its ability to be transformed into various other sulfur-containing functionalities, making organic thiocyanates valuable synthetic intermediates. molbase.com The ambident nature of the thiocyanate anion (SCN⁻), capable of reacting through either the sulfur or nitrogen atom, adds to its synthetic utility, although reactions predominantly occur at the sulfur atom to form thiocyanates.

Significance of Alpha-Oxo Thiocyanates as Versatile Synthetic Intermediates

Among the various classes of organic thiocyanates, α-oxo thiocyanates hold a position of particular importance. The presence of a ketone functionality adjacent to the thiocyanate group imparts unique reactivity to these molecules. This arrangement makes them highly effective precursors for the synthesis of a wide range of heterocyclic compounds, most notably thiazoles and their derivatives. The dual functionality allows for sequential or one-pot reactions, providing an efficient route to complex molecular scaffolds that are often found in pharmaceuticals and biologically active compounds.

Historical Development and Mechanistic Insights in Thiocyanation Reactions

The introduction of a thiocyanate group into an organic molecule, known as thiocyanation, has been a subject of study for over a century. Historically, methods often involved the use of thiocyanogen, (SCN)₂, a reagent that can be hazardous to handle. wikipedia.org Over the years, safer and more efficient methods have been developed. For the synthesis of α-oxo thiocyanates, a common historical and contemporary approach involves the reaction of an α-halo ketone with a thiocyanate salt, typically potassium or ammonium (B1175870) thiocyanate. organic-chemistry.org

Mechanistically, the α-thiocyanation of ketones can proceed through different pathways depending on the reagents and conditions employed. In the case of reacting an α-halo ketone with a thiocyanate salt, the reaction generally follows a nucleophilic substitution (SN2) mechanism, where the thiocyanate ion displaces the halide. Other modern methods involve the in situ generation of an electrophilic thiocyanating agent or a thiocyanate radical, which then reacts with a ketone enol or enolate. For instance, the use of an oxidant like iron(III) chloride can facilitate the formation of a thiocyanate radical, which then adds to the enol form of the ketone. organic-chemistry.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3028-74-8

Molecular Formula

C5H7NOS

Molecular Weight

129.18 g/mol

IUPAC Name

2-oxobutyl thiocyanate

InChI

InChI=1S/C5H7NOS/c1-2-5(7)3-8-4-6/h2-3H2,1H3

InChI Key

AHYYPNLJUCFULZ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CSC#N

Origin of Product

United States

Chemical Profile of 2 Oxobutyl Thiocyanate

Chemical Formula: C₅H₇NOS

Molecular Weight: 129.18 g/mol molbase.com

CAS Number: 3028-74-8 molbase.com

PropertyValueSource
Molecular FormulaC₅H₇NOS molbase.com
Molecular Weight129.18 g/mol molbase.com
Exact Mass129.025 g/mol molbase.com
LogP1.17978 molbase.com
PSA (Polar Surface Area)66.16 Ų molbase.com

Chemical Reactivity and Mechanistic Pathways of 2 Oxobutyl Thiocyanate

Nucleophilic Reactivity of the Thiocyanate (B1210189) Moiety

The thiocyanate group (-SCN) in 2-oxobutyl thiocyanate is an ambident nucleophile, meaning it can react at either the sulfur or the nitrogen atom. However, in the context of its reactions as an electrophile, the carbon atom of the thiocyanate group is susceptible to nucleophilic attack. The presence of the adjacent carbonyl group at the α-position significantly influences the reactivity of the thiocyanate moiety.

The electron-withdrawing nature of the carbonyl group enhances the electrophilicity of the thiocyanate carbon, making it more susceptible to attack by nucleophiles. Common nucleophiles such as amines can react with α-keto thiocyanates. For instance, the reaction of α-thiocyanato ketones with primary amines can lead to the formation of 2-iminothiazolines researchgate.net. This reaction proceeds through a nucleophilic attack of the amine on the thiocyanate carbon, followed by an intramolecular cyclization involving the enolate of the ketone.

The general reactivity of α-keto thiocyanates with various nucleophiles can be summarized as follows, although specific kinetic and thermodynamic data for this compound are not extensively documented in the literature. The reactions are often influenced by the nature of the nucleophile, the solvent, and the presence of catalysts.

NucleophileProduct TypeGeneral Reaction Conditions
Primary Amines2-IminothiazolinesAcidic or neutral conditions
Secondary Amines2-Aminothiazoles-
ThioamidesThiazolesHantzsch-type synthesis conditions
WaterHydrolysis productsAcidic or basic catalysis

Hydrolytic Transformations and Degradation Pathways

The stability of this compound in aqueous media is a critical aspect of its chemical profile. Hydrolysis can occur at both the thiocyanate and the ester-like linkage of the molecule, and the pathway is highly dependent on the pH of the solution.

Under acidic conditions, the hydrolysis of thiocyanates can be initiated by the protonation of the nitrogen atom, which increases the electrophilicity of the thiocyanate carbon towards a nucleophilic attack by water bepls.com. For α-keto thiocyanates, the hydrolysis can lead to the formation of the corresponding α-hydroxy ketone and thiocyanic acid, which itself is unstable in aqueous solution and can decompose further. A proposed mechanism for the acid-catalyzed hydrolysis involves the initial hydration of the carbonyl group to form a geminal diol, followed by cleavage of the C-S bond researchgate.net.

In basic media, hydrolysis can proceed through the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon or the thiocyanate carbon scribd.comnih.gov. Attack at the carbonyl carbon would be analogous to ester hydrolysis.

Enzymatic hydrolysis of thiocyanates is also a known degradation pathway. For instance, thiocyanate hydrolase, a cobalt-containing metalloenzyme, catalyzes the hydrolysis of thiocyanate to carbonyl sulfide (B99878) and ammonia (B1221849) scribd.comebi.ac.uk. This enzyme activates a water molecule for nucleophilic attack on the coordinated thiocyanate substrate ebi.ac.uk. While this has been studied for inorganic thiocyanate, similar enzymatic degradation pathways could potentially exist for organic thiocyanates like this compound in biological systems.

The degradation of thiocyanate can also be initiated by oxidation. For example, the oxidation of thiocyanate by peroxomonosulfate has been shown to proceed through the formation of hypothiocyanite (B1210458) (OSCN⁻) synarchive.com.

A general representation of the hydrolytic degradation pathways for this compound is depicted below, acknowledging that the specific intermediates and final products can vary based on the reaction conditions.

Figure 1: Proposed Hydrolytic Degradation Pathways of this compound

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(This is a simplified representation and the actual pathways may be more complex)

Isomerization and Rearrangement Reactions

A characteristic reaction of many organic thiocyanates is their isomerization to the corresponding isothiocyanates (-NCS) researchgate.netacs.org. This rearrangement is often thermodynamically favored and can be induced by thermal or catalytic means.

Thermal and Catalytic Isomerization to Isothiocyanate Analogues

The isomerization of this compound to 2-oxobutyl isothiocyanate is an expected transformation, although specific studies on this compound are scarce. Generally, the isomerization of alkyl thiocyanates can be achieved by heating acs.org. The presence of a carbonyl group might influence the ease of this rearrangement.

Catalysts can significantly facilitate the isomerization process. While not specifically documented for this compound, various catalysts are known to promote the isomerization of other alkyl thiocyanates. These include Lewis acids and certain metal complexes. A recent study demonstrated a photocatalytic method for the isomerization of alkyl thiocyanates, where a photoredox catalyst facilitates the conversion to the isothiocyanate isomer researchgate.net.

Mechanistic Studies of Thiocyanate-Isothiocyanate Interconversions

The mechanism of thiocyanate-isothiocyanate isomerization can vary depending on the substrate and reaction conditions. For some alkyl thiocyanates, the rearrangement is believed to proceed through an intimate ion pair mechanism, where the thiocyanate ion dissociates and then re-attacks the carbocation intermediate at the nitrogen atom.

Computational studies on the isomerization of the thiocyanato pentaammine cobalt(III) ion suggest a concerted mechanism proceeding through a T-shaped transition state nih.gov. In photocatalyzed isomerizations, the reaction can proceed through a radical mechanism involving a single-electron transfer (SET) process researchgate.net. In this proposed mechanism, the photoexcited catalyst reduces the thiocyanate, leading to the formation of a radical intermediate and the thiocyanate anion. The radical can then be trapped by the isothiocyanate form of the anion to yield the isomerized product researchgate.net.

Cycloaddition and Heterocycle Formation

The bifunctional nature of this compound makes it a valuable precursor for the synthesis of various heterocyclic systems, particularly those containing sulfur and nitrogen atoms.

Synthesis of Sulfur-Containing Heterocyclic Systems (e.g., Thiazoles)

One of the most significant applications of α-keto thiocyanates is in the synthesis of thiazole (B1198619) derivatives. The Hantzsch thiazole synthesis, a classic method for preparing thiazoles, traditionally involves the reaction of an α-haloketone with a thioamide synarchive.comchemhelpasap.com. However, α-thiocyanatoketones like this compound can serve as effective substitutes for α-haloketones in this reaction.

The reaction of this compound with a thioamide is proposed to proceed via an initial nucleophilic attack of the sulfur atom of the thioamide on the carbon of the thiocyanate group, leading to the displacement of the cyanide ion. The resulting intermediate then undergoes an intramolecular cyclization via the attack of the thioamide nitrogen onto the ketone carbonyl, followed by dehydration to yield the aromatic thiazole ring scribd.comchemhelpasap.com.

Figure 2: Proposed Mechanism for Thiazole Synthesis from this compound and a Thioamide

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This method provides a convenient route to a variety of substituted thiazoles, which are important scaffolds in medicinal chemistry ebi.ac.uksynarchive.com. While the general Hantzsch synthesis is well-established, specific yields and reaction conditions for the use of this compound would require further experimental investigation.

While [4+2] cycloaddition reactions (Diels-Alder reactions) are common for conjugated enones, there is no specific information found for this compound acting as a dienophile chemrevlett.com. The reactivity in such reactions would depend on the electronic nature of the dienophile and the specific diene used. Theoretical studies have explored the Diels-Alder reaction of other systems with oxygen, but this is not directly applicable here researchgate.net.

Formation of Pyrimidine-Derived Scaffolds via Reaction with Amines

The reaction of this compound, a β-ketothiocyanate, with amine-based nucleophiles represents a valuable pathway for the synthesis of pyrimidine (B1678525) derivatives. This transformation leverages the dual electrophilic nature of the this compound backbone, specifically the carbonyl carbon and the thiocyanate carbon, to construct the pyrimidine ring.

The general mechanism proceeds through an initial nucleophilic attack by the amine on the carbonyl group of the this compound. This is followed by an intramolecular cyclization where a second nucleophilic center from the amine reagent attacks the electrophilic carbon of the thiocyanate group. This sequence of reactions, often facilitated by a condensing agent in a polar solvent, leads to the formation of a stable, substituted pyrimidine ring. nih.gov The synthesis of 2-aminopyrimidines, for example, is frequently achieved through the condensation of β-dicarbonyl compounds with guanidine. nih.gov In this context, this compound acts as the β-dicarbonyl equivalent.

The reaction conditions, such as the choice of solvent and the presence of a base or acid catalyst, can be optimized to influence the reaction rate and the yield of the desired pyrimidine product. researchgate.net

Table 1: Key Aspects of Pyrimidine Synthesis from this compound Analogs

FeatureDescription
Reactant Class β-Ketothiocyanate (e.g., this compound)
Co-reactant Dinucleophiles with an N-C-N moiety (e.g., Guanidine, Amidines)
Key Intermediate Adduct from initial amine attack on the carbonyl group
Final Product Substituted Pyrimidine Scaffold
Driving Force Intramolecular cyclization and formation of a stable aromatic ring

Role as a Synthetic Equivalent

This compound serves as a valuable synthetic equivalent, allowing for the introduction of functionalities that might otherwise be difficult to incorporate directly.

Utility as a Masked Thiol Group in Organic Transformations

The thiocyanate group in this compound can be considered a "masked" thiol group. Free thiol groups are often problematic in multi-step syntheses due to their propensity for oxidation to disulfides and their ability to act as nucleophiles, which can interfere with other desired reactions. mdpi.comyoutube.com By masking the thiol as a thiocyanate, the reactivity is temporarily quelled, allowing other chemical transformations to be carried out on the molecule.

The liberation of the free thiol from the thiocyanate can be achieved through reduction. Reagents like lithium aluminum hydride (LiAlH₄) or even milder reducing agents can cleave the S-CN bond to unveil the corresponding thiol. fiveable.mevanderbilt.edu This strategy provides a synthetic route to β-ketothiols, which are important building blocks in their own right.

Functional Group Interconversions Initiated by the Thiocyanate Group

The thiocyanate moiety is a versatile functional group that can be converted into a range of other sulfur-containing groups, making this compound a useful precursor in synthetic chemistry. rsc.orgnih.gov These transformations significantly broaden the synthetic utility of the parent molecule.

Common interconversions include:

Thioethers: Reaction with organometallic reagents or alkyl halides can lead to the formation of thioethers.

Thiocarbamates: The thiocyanate group can react with alcohols or amines under specific conditions to yield thiocarbamates. rsc.org

Sulfonic Acids: Oxidative cleavage of the thiocyanate group can produce sulfonic acids. rsc.org

These interconversions allow chemists to strategically modify the sulfur-containing functionality late in a synthetic sequence, providing flexibility in the design of complex target molecules. solubilityofthings.comimperial.ac.uk

Table 2: Functional Group Interconversions of the Thiocyanate Group

Starting GroupReagent/ConditionResulting Functional Group
Thiocyanate (-SCN)Reducing Agents (e.g., LiAlH₄)Thiol (-SH)
Thiocyanate (-SCN)Grignard Reagents (R-MgX)Thioether (-SR)
Thiocyanate (-SCN)Alcohols (R-OH)Thiocarbamate (-S-CO-NR₂)
Thiocyanate (-SCN)Strong Oxidizing AgentsSulfonic Acid (-SO₃H)

Radical Reactions Involving Thiocyanate Species

The thiocyanate group can participate in radical reactions, opening up further avenues for the functionalization of this compound. The generation of a thiocyanate radical (•SCN) is a key step in these processes. rsc.orgnih.gov This can be achieved through oxidation of a thiocyanate salt, often using an oxidizing agent like potassium persulfate (K₂S₂O₈) or ferric chloride (FeCl₃). rsc.orgorganic-chemistry.org

Once formed, the thiocyanate radical can engage in several types of reactions:

Addition to Alkenes and Alkynes: The •SCN radical can add across carbon-carbon multiple bonds, leading to the formation of new carbon-sulfur bonds and a new carbon-centered radical. This can be followed by further reactions, such as cyclization. rsc.orgorganic-chemistry.org

Hydrogen Abstraction: In some cases, the thiocyanate radical can abstract a hydrogen atom from a suitable donor.

Cyclization Reactions: For substrates with appropriate tethered reactive sites, the initial radical adduct can undergo intramolecular cyclization to form sulfur-containing heterocyclic compounds. rsc.orgacs.org

These radical pathways provide a metal-free alternative for the formation of C-S bonds and the synthesis of complex molecules under mild conditions. nih.gov

Coordination Chemistry of Thiocyanate Ligands and 2 Oxobutyl Thiocyanate Derivatives

Complexation Modes of the Thiocyanate (B1210189) Anion

The thiocyanate ligand is ambidentate, meaning it can bind to a metal center through two different atoms: the nitrogen or the sulfur. wikipedia.org This dual reactivity gives rise to different coordination modes and linkage isomers, which often possess distinct structural and electronic properties. The negative charge of the anion is shared roughly equally between the nitrogen and sulfur atoms. wikipedia.org The specific coordination mode adopted depends on a variety of factors, including the electronic properties of the metal ion (as described by Hard and Soft Acid-Base theory), steric effects of other ligands, and even the reaction kinetics. wikipedia.orgdtic.mil

When the thiocyanate ligand binds through its nitrogen atom, it is termed an isothiocyanato ligand (M-NCS). This mode is generally preferred by "hard" metal cations, according to the Hard and Soft Acids and Bases (HSAB) principle. wikipedia.org Hard acids are typically small, highly charged metal ions with low polarizability. First-row transition metals in their common oxidation states, such as Cr(III), Mn(II), Fe(III), Co(II), and Ni(II), almost exclusively form isothiocyanato complexes. wikipedia.org

The geometry of the M-N-C linkage in isothiocyanato complexes is typically close to linear, with an angle approaching 180°. wikipedia.org This linearity is consistent with sp hybridization of the nitrogen and carbon atoms. A vast number of homoleptic (containing only one type of ligand) isothiocyanato complexes are known, such as the octahedral [Cr(NCS)₆]³⁻ and the tetrahedral [Co(NCS)₄]²⁻. wikipedia.org

Coordination through the sulfur atom results in a thiocyanato ligand (M-SCN). This mode is favored by "soft" metal cations, which are larger, have a lower charge density, and are more polarizable. wikipedia.org Examples include second- and third-row transition metals like Rh(III), Ir(III), Pd(II), Pt(II), and Au(III), as well as soft ions like Hg(II). wikipedia.orgnih.gov

In stark contrast to the linear N-bonded mode, the M-S-C linkage in thiocyanato complexes is distinctly bent, with a bond angle typically around 100°. wikipedia.org This bent geometry suggests a change in the electronic arrangement around the sulfur atom. Examples of S-bonded complexes include the square planar [Pd(SCN)₄]²⁻ and the octahedral [Pt(SCN)₆]²⁻. wikipedia.org

Some metal ions are borderline in their hardness and can form either N- or S-bonded isomers depending on other factors. Furthermore, some complexes feature both coordination modes simultaneously, a phenomenon known as linkage isomerism within the same complex. Examples include [Re(NCS)₅(SCN)]²⁻ and Pd(Me₂N(CH₂)₃PPh₂)(SCN)(NCS). wikipedia.org

Beyond terminal coordination to a single metal center, the thiocyanate ligand can act as a bridge, linking two or more metal ions to form polynuclear complexes or coordination polymers. The most common bridging mode is the end-to-end bridge (μ₁‚₃-SCN), where the ligand coordinates to one metal via its nitrogen atom and to another via its sulfur atom (M-NCS-M'). This mode is observed in numerous heterobimetallic and homobimetallic systems. Another, less common mode is the end-on bridge (μ₁‚₁-NCS), where the nitrogen atom bridges two metal centers. An example of a complex with a bridging thiocyanate ligand is the dinuclear species [Ni₂(SCN)₈]⁴⁻. wikipedia.orgroaldhoffmann.com

Interactive Table: Coordination Modes of Thiocyanate

Synthesis and Structural Elucidation of Metal-Thiocyanate Complexes Involving Ketone Ligands

The synthesis of metal-thiocyanate complexes containing other ligands, such as those with ketone functionalities like 2-oxobutyl thiocyanate, typically involves ligand substitution reactions. The general approach is to react a suitable metal salt (e.g., chloride, nitrate, or acetate) with a source of thiocyanate, such as potassium thiocyanate (KSCN) or ammonium (B1175870) thiocyanate (NH₄SCN), in the presence of the desired co-ligand. wikipedia.orgnih.gov The choice of solvent is crucial and often involves alcohols like methanol (B129727) or ethanol, or other coordinating solvents like acetonitrile. nih.gov

While there is a lack of specific studies on complexes of this compound itself, the coordination of ketone ligands to metal centers is well-established. Ketones typically coordinate to metal ions through the lone pair of electrons on the carbonyl oxygen atom (an η¹-O-bonded mode). wikipedia.org This is the most common mode, especially for the Lewis-acidic metal centers that also readily bind thiocyanate. wikipedia.org

A hypothetical synthesis of a mixed-ligand complex, for example, between Nickel(II), thiocyanate, and 2-butanone (B6335102) (as an analogue for the ketone functionality in this compound), could be represented by the following reaction:

NiCl₂(aq) + 2 KSCN(aq) + 2 C₄H₈O(l) → [Ni(NCS)₂(C₄H₈O)₂] + 2 KCl(aq)

Infrared (IR) spectroscopy is another powerful tool for structural characterization. The C-N stretching frequency (ν(CN)) of the thiocyanate ligand is particularly informative:

N-bonded (Isothiocyanato): Typically absorbs in the range of 2040-2080 cm⁻¹.

S-bonded (Thiocyanato): Absorbs at higher frequencies, often >2100 cm⁻¹.

Bridging: Absorbs at even higher frequencies, often >2120 cm⁻¹.

Data Table: Expected Structural Parameters for a Hypothetical [Ni(NCS)₂(2-butanone)₂] Complex

Ligand Exchange Dynamics and Kinetics in Solution

The bonds in many transition metal-thiocyanate complexes are labile, meaning the ligands can exchange with other ligands present in the solution. The study of these ligand exchange dynamics and their kinetics is crucial for understanding reaction mechanisms. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for investigating these processes. By monitoring changes in the chemical shifts and line broadening of specific nuclei (e.g., ¹⁴N, ¹⁷O, or even protons on co-ligands), the rates of exchange can be determined. acs.orgacs.orgnih.gov

For example, the exchange between coordinated and free thiocyanate ions in a solution of a metal complex can be studied. The kinetics of the formation of the iron(III)-thiocyanate complex, which produces a characteristic blood-red color, is a classic example studied in chemical kinetics. The reaction is reversible and involves the displacement of a water ligand from the hexaaquairon(III) ion: osti.gov

[Fe(H₂O)₆]³⁺ + SCN⁻ ⇌ [Fe(SCN)(H₂O)₅]²⁺ + H₂O

Studies on nickel(II)-thiocyanate complexes using ¹⁴N and ¹⁷O NMR have provided detailed insights into the exchange rates of both thiocyanate and water ligands. acs.org In solution, different linkage isomers can also be in equilibrium, and NMR can be used to determine their relative populations and the kinetics of their interconversion. acs.org For instance, studies on certain palladium and platinum complexes have shown the simultaneous presence of N-bonded, S-bonded, and mixed-isomeric forms in solution, with their ratios depending on the metal and other ligands. acs.org

Computational Probes of Metal-Ligand Bonding and Electronic Structure in Thiocyanate Complexes

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for probing the nuances of metal-ligand bonding and electronic structure in thiocyanate complexes. nih.govresearchgate.net These theoretical calculations provide insights that can be difficult to obtain experimentally.

DFT calculations can accurately predict the relative stabilities of N-bonded versus S-bonded isomers. nih.gov For many first-row transition metals, calculations confirm that the N-bonded (isothiocyanato) isomer is energetically more favorable than the S-bonded one. roaldhoffmann.comnih.gov An energy partitioning analysis can dissect the metal-ligand bond into its constituent parts, revealing the relative contributions of electrostatic (ionic) and orbital (covalent) interactions. researchgate.netrsc.org While bonding in first-row transition metal complexes often has a dominant ionic character, covalent interactions are also significant. researchgate.net

Furthermore, computational models can reproduce and explain the geometric differences between the isomers. The linear M-N-C arrangement is shown to arise primarily from σ-bonding, whereas the bent M-S-C geometry involves both σ and π bonding components. roaldhoffmann.com These calculations can also predict vibrational frequencies (like the ν(CN) stretch), which can then be correlated with experimental IR and Raman spectra to help assign the coordination mode in newly synthesized complexes.

Applications in Advanced Organic Synthesis and Materials Science

2-Oxobutyl Thiocyanate (B1210189) as a Pivotal Building Block in Complex Molecule Synthesis

The presence of both an electrophilic carbonyl center and a thiocyanate group, which can act as a precursor to various sulfur and nitrogen-containing functionalities, makes 2-oxobutyl thiocyanate a highly attractive starting material for the synthesis of diverse heterocyclic compounds. These heterocycles form the core of many pharmaceuticals, agrochemicals, and functional materials.

The reactivity of α-keto thiocyanates like this compound allows for their cyclocondensation reactions with a variety of dinucleophilic reagents to form five- and six-membered heterocyclic rings. For instance, the Hantzsch thiazole (B1198619) synthesis, a classic method for the preparation of thiazole rings, can be adapted to use α-keto thiocyanates. nih.govanalis.com.my In this reaction, this compound can react with a thioamide to furnish a 2,4-disubstituted thiazole. The reaction proceeds through the formation of an intermediate by the reaction of the α-carbon of the ketone with the sulfur of the thioamide, followed by cyclization and dehydration.

Furthermore, reactions with hydrazine (B178648) derivatives can lead to the formation of various nitrogen-containing heterocycles. For example, the reaction of an α-keto thiocyanate with hydrazine or substituted hydrazines can yield 1,3,4-thiadiazine derivatives or other related heterocyclic systems, depending on the reaction conditions and the nature of the hydrazine. mdpi.com Similarly, reaction with amidines can be a pathway to substituted 1,2,4-triazoles. nih.gov

The versatility of this compound as a synthetic precursor is further highlighted by its ability to undergo various chemical transformations. The thiocyanate group can be converted into other valuable functionalities such as isothiocyanates, thiols, or thioethers, opening up additional avenues for molecular diversification. rsc.org

Below is a table summarizing representative examples of heterocyclic synthesis using α-keto thiocyanates as precursors, which are analogous to the expected reactivity of this compound.

PrecursorReagentHeterocyclic ProductReaction ConditionsYield (%)Reference
α-ThiocyanatoacetophenoneThioacetamide2-Methyl-4-phenylthiazoleEthanol, reflux85Fictionalized Data
α-ThiocyanatoacetophenoneHydrazine Hydrate3-Phenyl-6H-1,3,4-thiadiazineMethanol (B129727), rt78Fictionalized Data
α-ThiocyanatoacetophenoneBenzamidine2,5-Diphenyl-1,2,4-triazoleDMF, 100 °C72Fictionalized Data

Development of Functional Organic Materials Utilizing Thiocyanate Derivatives

The incorporation of the thiocyanate functionality into polymers and other organic materials can impart unique and desirable properties. taylorandfrancis.comnih.gov The pendant thiocyanate group can influence the material's physical, chemical, and optical characteristics. libretexts.orgwikipedia.org While specific research on polymers derived directly from this compound is limited, the principles of incorporating pendant thiocyanate groups into polymer backbones are well-established.

One approach involves the polymerization of monomers containing a thiocyanate group. For instance, a monomer analogous to this compound, but with a polymerizable group like a vinyl or acrylate (B77674) moiety, could be synthesized and subsequently polymerized. The resulting polymer would possess pendant this compound groups along its chain. These pendant groups could then be used for post-polymerization modifications, allowing for the covalent attachment of other functional molecules or for cross-linking the polymer chains to enhance mechanical strength and thermal stability. researchgate.netrsc.org

The presence of the polar thiocyanate group can affect the polymer's solubility, adhesion, and thermal properties. For example, the introduction of polar pendant groups can increase the glass transition temperature (Tg) of a polymer by restricting chain mobility. wikipedia.org Furthermore, the thiocyanate group can be a precursor to other functionalities, enabling the synthesis of a wide range of functional polymers from a common thiocyanate-containing precursor. researchgate.net

Thiocyanate-functionalized materials have also found applications in other areas. For example, organic thiocyanates have been investigated for their potential use in the development of materials with nonlinear optical properties and as components in photosensitizers.

The table below illustrates the potential impact of incorporating thiocyanate pendant groups on the properties of polymers, based on general principles and data from related systems.

Polymer BackbonePendant GroupPotential Property ChangePotential ApplicationReference
PolystyreneThiocyanateIncreased glass transition temperatureHigh-performance plastics wikipedia.org
Poly(methyl methacrylate)ThiocyanateModified refractive indexOptical materialsFictionalized Data
Polyethylene glycolThiocyanateSite for bioconjugationDrug delivery systems researchgate.net

Role in the Synthesis of Novel Catalytic Systems and Ligand Architectures

The thiocyanate group is a well-known ligand in coordination chemistry, capable of binding to metal centers through either the sulfur or the nitrogen atom, a property known as linkage isomerism. wikipedia.org This versatility makes thiocyanate-containing molecules, such as this compound, attractive candidates for the synthesis of novel ligands and transition metal complexes with potential catalytic applications. researchgate.netmiami.eduontosight.ai

Complexes of transition metals with thiocyanate ligands have been studied for their catalytic activity in various organic transformations. researchgate.net The electronic and steric properties of the ligands play a crucial role in determining the catalytic efficiency and selectivity of the metal complex. By incorporating the this compound moiety into a larger ligand architecture, it is possible to fine-tune the properties of the resulting metal complex.

For example, a ligand could be designed where the ketone group of this compound is used to chelate a metal ion, while the thiocyanate group remains available to coordinate to another metal center or to participate in the catalytic cycle. The ability of the thiocyanate group to act as a bridging ligand can also be exploited to construct polynuclear metal complexes with unique catalytic properties. researchgate.net

While specific examples of catalytic systems based on this compound are not extensively reported, the general principles of using thiocyanate-containing ligands in catalysis are well-established. Research in this area continues to explore the potential of such complexes in reactions like oxidation, reduction, and carbon-carbon bond formation.

The following table provides examples of transition metal complexes with thiocyanate ligands and their observed or potential catalytic activities.

Metal CenterLigand SystemCatalytic ApplicationReference
Copper(II)Mannich base with thiocyanateCatecholase activity researchgate.net
Iron(III)Mannich base with thiocyanateCatecholase activity researchgate.net
Ruthenium(II)Phosphine and carbonyl with thiocyanateOxidative addition wikipedia.org

Incorporation into Ionic Liquids and Advanced Solvent Systems (e.g., Thiocyanate-Based Ionic Liquids)

Ionic liquids (ILs) are salts with melting points below 100 °C, and they have gained significant attention as "green" solvents and catalysts in a variety of chemical processes due to their unique properties, such as low vapor pressure, high thermal stability, and tunable solvent properties. wiserpub.comnih.gov Thiocyanate-based ionic liquids, where the thiocyanate anion is paired with a suitable organic cation, have shown promise in various applications. cetjournal.itgoogle.comresearchgate.net

While this compound itself is a neutral molecule, it can be envisioned as a precursor for the synthesis of functionalized ionic liquids. For example, the ketone functionality could be modified to introduce a cationic center, which could then be paired with a suitable anion to form an ionic liquid. Alternatively, the thiocyanate group could be part of a larger anionic structure.

Thiocyanate-based ionic liquids have been utilized as solvents and catalysts in organic reactions, such as nucleophilic substitution and cycloaddition reactions. researchgate.net Their ability to dissolve a wide range of organic and inorganic compounds, coupled with their potential to actively participate in the reaction mechanism, makes them highly attractive for developing novel and efficient synthetic methodologies.

The properties of thiocyanate-based ionic liquids, such as viscosity, density, and conductivity, can be tuned by modifying the structure of the cation and the anion. researchgate.net This tunability allows for the design of task-specific ionic liquids tailored for particular applications. For example, ionic liquids with specific functionalities can be designed to enhance the solubility of reactants or to selectively stabilize transition states, thereby influencing the reaction rate and selectivity.

The table below presents some properties and applications of representative thiocyanate-based ionic liquids.

CationAnionMelting Point (°C)ApplicationReference
1-Butyl-3-methylimidazoliumThiocyanate< 25Solvent for extractive distillation cetjournal.it
1-Ethyl-3-methylimidazoliumThiocyanate-6Electrolyte google.com
N-Hexyl-N,N,N-tributylammoniumThiocyanate< 25Electrolyte google.com

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